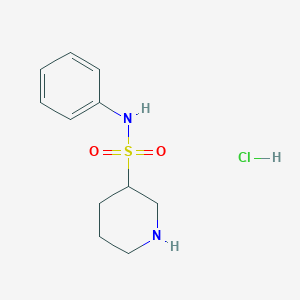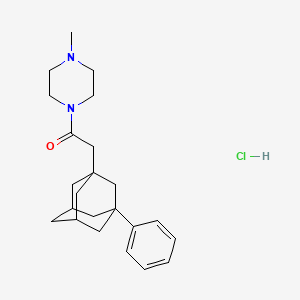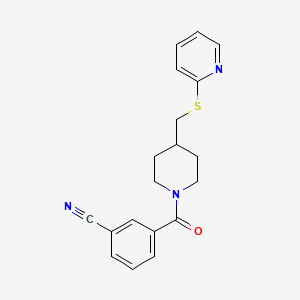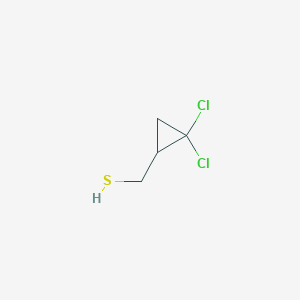
4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole (BFT) is a novel heterocyclic compound with potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. BFT has been studied for its ability to modulate various physiological processes, including pain perception, inflammation, and the immune system, as well as its potential use in the treatment of various diseases. BFT is also known to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Scientific Research Applications
Fluorescent Probes and Sensing Applications
Fluorescent Probes for Metal Cations and pH Sensing
Benzothiazole derivatives have been synthesized and shown to be effective as fluorescent probes for sensing specific metal cations and pH changes. For instance, certain benzoxazole and benzothiazole analogues are sensitive to pH and can detect magnesium and zinc cations through fluorescence enhancement under basic conditions, indicating their potential in biological and environmental sensing applications (Tanaka et al., 2001).
Photodynamic Therapy for Cancer Treatment
Photosensitizers in Photodynamic Therapy
Compounds with benzothiazole scaffolds have been investigated for their photophysical and photochemical properties, suggesting their utility as photosensitizers in photodynamic therapy (PDT) for cancer. For example, zinc phthalocyanine derivatives substituted with benzothiazole have shown high singlet oxygen quantum yield, essential for effective PDT in cancer treatment (Pişkin et al., 2020).
Organic Photovoltaics and Polymer Solar Cells
Polymer Solar Cells
The design and synthesis of copolymers incorporating thiadiazole units have led to materials with improved photovoltaic performance. These materials are used in high-efficiency polymer solar cells, demonstrating the role of such molecular structures in advancing renewable energy technologies (Qin et al., 2009).
Antimicrobial and Anticancer Agents
Nematicidal and Anticancer Activities
Derivatives containing 1,3,4-thiadiazole amide moieties have been synthesized and evaluated for their biological activities, including nematicidal and anticancer effects. Such compounds offer promising leads for developing new nematicides and anticancer drugs, showcasing the diverse biomedical applications of benzothiazole and thiadiazole derivatives (Liu et al., 2022).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3S2/c1-24-16-4-2-11(6-13(16)21)14-8-27-19(22-14)20-23-15(9-28-20)12-3-5-17-18(7-12)26-10-25-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGRMPFAOQDVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)

![2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2646730.png)


![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2646736.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)

